molecular formula C5H6N2O B12103445 (E)-1H-Pyrrole-3-carbaldehyde oxime

(E)-1H-Pyrrole-3-carbaldehyde oxime

Cat. No.: B12103445
M. Wt: 110.11 g/mol
InChI Key: BYNPPKBMTMCMDZ-QPJJXVBHSA-N
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Description

(E)-1H-Pyrrole-3-carbaldehyde oxime is an organic compound belonging to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1H-Pyrrole-3-carbaldehyde oxime typically involves the reaction of 1H-pyrrole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the oxime derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the mild reaction conditions and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: (E)-1H-Pyrrole-3-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: Reduction of the oxime can yield amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

(E)-1H-Pyrrole-3-carbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of (E)-1H-Pyrrole-3-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzaldehyde oxime: Similar in structure but derived from benzaldehyde.

    Acetone oxime: A ketoxime with different reactivity and applications.

    Formaldoxime: An aldoxime with simpler structure and different chemical properties.

Uniqueness: (E)-1H-Pyrrole-3-carbaldehyde oxime is unique due to its pyrrole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex heterocyclic compounds and in applications requiring specific reactivity profiles.

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

(NE)-N-(1H-pyrrol-3-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H6N2O/c8-7-4-5-1-2-6-3-5/h1-4,6,8H/b7-4+

InChI Key

BYNPPKBMTMCMDZ-QPJJXVBHSA-N

Isomeric SMILES

C1=CNC=C1/C=N/O

Canonical SMILES

C1=CNC=C1C=NO

Origin of Product

United States

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